Boc-Phe-Phe-Gly-OH

Übersicht

Beschreibung

Boc-Phe-Phe-Gly-OH is a complex organic compound with a molecular formula of C11H21NO6. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used in the synthesis of other compounds and as a reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Phe-Gly-OH involves multiple steps. One common method involves the reaction of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethanol with 3-phenylpropanoyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with another equivalent of 3-phenylpropanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Deprotection of Boc Group

The Boc group is selectively removed under acidic conditions to expose the amine terminus for further peptide elongation:

The reaction progress is monitored via TLC, with purification achieved through recrystallization from dichloromethane/ether .

Peptide Coupling Reactions

Boc-Phe-Phe-Gly-OH serves as a building block in solid-phase peptide synthesis (SPPS). Key coupling methods include:

| Coupling Agent | Solvent | Application | Source |

|---|---|---|---|

| DCC/HOBt | DMF or CH₂Cl₂ | Amide bond formation | |

| HATU/DIEA | DMF | High-efficiency activation |

For example, coupling with benzothiazole derivatives forms structurally complex peptides like Boc-Phe-Phe-Bz, which self-assemble into solvent-dependent nanostructures .

Aminolysis of Ester Groups

The methyl ester in related compounds undergoes aminolysis with lysine residues:

| Reaction Partner | Conditions | Product | Source |

|---|---|---|---|

| Boc-Lys-OH | 37°C, gentle heating | Amide derivatives | |

| Tetrapeptide (Boc-Gly-Phe-Gly-Lys-OH) | UV irradiation | Michael adducts/enamines |

These reactions are critical for bioconjugation in drug development .

Self-Assembly and Structural Analysis

While not a direct reaction, this compound’s structural analogs exhibit solvent-dependent self-assembly:

| Solvent | Morphology | Secondary Structure | Source |

|---|---|---|---|

| Ethanol | Spherical aggregates | α-helix/β-sheet mix | |

| Water | Fibrillar networks | Dominant β-sheet conformation |

FT-IR analysis confirms structural shifts, with peaks at 1,653 cm⁻¹ (α-helix) and 1,684 cm⁻¹ (β-turn) in blended systems .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 222°C, beyond which decomposition occurs:

| Temperature Range | Mass Loss | Process | Source |

|---|---|---|---|

| 222–300°C | 35% | Breakdown of peptide backbone | |

| >300°C | 65% | Carbonization |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Phe-Phe-Gly-OH is predominantly used as a building block in peptide synthesis. Its Boc (tert-butoxycarbonyl) protective group allows for selective reactions during the assembly of peptides, enhancing the efficiency and specificity of the synthesis process.

Case Study: Synthesis Efficiency

A study demonstrated that Boc-Phe-Gly-OMe could be synthesized with a yield of 91% without the need for extensive purification techniques, showcasing the effectiveness of using Boc-protected amino acids in peptide synthesis .

| Peptide | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Boc-Phe-Gly-OMe | 91 | >99 |

| Boc-Phe-Leu-OMe | 62 | >99 |

Drug Development

In pharmaceutical research, this compound serves as a precursor for peptide-based drugs. Modifications to its structure can enhance the efficacy and stability of therapeutic agents, particularly in targeting specific biological pathways.

Research Insights

The compound's versatility allows for modifications that can improve pharmacokinetic properties, making it valuable in developing new drugs aimed at various diseases .

Bioconjugation

This compound is utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application is essential for creating targeted therapies and diagnostic tools.

Application Example

In oncology and other fields, bioconjugates formed with this compound have shown promise in enhancing the delivery and efficacy of therapeutic agents by improving their specificity towards cancer cells .

Protein Engineering

The compound facilitates the engineering of proteins with specific functionalities. This application is crucial in biotechnology where customized proteins are required for various industrial processes, including enzyme production.

Mechanosynthesis Approach

A novel approach using mechanosynthesis has been reported to produce tripeptides from Boc-protected dipeptides like this compound with high yields and purity .

| Tripeptide Product | Yield (%) | Method |

|---|---|---|

| Boc-Phe-Ala-Gly-OtBu | 96 | Mechanosynthesis |

| Boc-Leu-Leu-OBn | 88 | Mechanosynthesis |

Self-Assembly Properties

Research indicates that Boc-Phe-Phe-OH can self-assemble into ordered structures such as nanotubes or fibrillar networks depending on the solvent used. This property is significant for applications in material science and nanotechnology.

Self-Assembly Findings

Studies have shown that under specific conditions, Boc-Phe-Phe-OH can form spherical or fibrous structures that may have applications in drug delivery systems or as scaffolds in tissue engineering .

Wirkmechanismus

The mechanism of action of Boc-Phe-Phe-Gly-OH involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid

- 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]propanoylamino]acetic acid

- 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid

Uniqueness

Boc-Phe-Phe-Gly-OH is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound in scientific research and industrial processes.

Biologische Aktivität

Boc-Phe-Phe-Gly-OH, a Boc-protected dipeptide, is an important compound in peptide chemistry and has garnered attention for its biological activity. This article explores its synthesis, conformational properties, and potential applications in drug development, drawing from diverse research findings.

This compound can be synthesized through conventional peptide coupling methods. The use of the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and facilitates the synthesis of complex peptides. The synthesis typically involves coupling Boc-Phe-OH with H-Gly-OMe using DCC/HOBt as coupling agents, achieving high yields without extensive purification steps .

Table 1: Synthesis Overview

| Reaction Components | Yield (%) | Comments |

|---|---|---|

| Boc-Phe-OH + H-Gly-OMe | 91 | Direct coupling without silica gel purification |

| Boc-Phe-Gly-OMe | 66 | Achieved under high milling load |

2. Conformational Stability and Biological Activity

The conformational stability of this compound is crucial for its biological activity. Studies have shown that peptides with β-turn conformations exhibit enhanced stability and receptor binding affinity. For instance, research indicates that modifications in the peptide structure can lead to significant changes in conformational preferences, impacting their biological functions .

2.1 Conformational Studies

- Circular Dichroism (CD) Analysis : Demonstrated that this compound adopts β-turn structures which are associated with increased receptor affinity.

- Nuclear Magnetic Resonance (NMR) : Provided insights into the detailed solution conformations of the peptide, confirming its propensity to form stable structures under physiological conditions .

3. Biological Applications

This compound has potential applications in various biological contexts, including:

- Drug Development : Its structural properties make it a candidate for developing bifunctional compounds that can act on multiple targets simultaneously.

- Antifungal Activity : Similar peptides have shown efficacy against fungal pathogens, suggesting that this compound could be explored for similar therapeutic uses .

Table 2: Biological Activities of Related Peptides

| Peptide Name | Activity Type | Mechanism of Action |

|---|---|---|

| Boc-Phe-Phe | Antifungal | Inhibition of fungal growth |

| TY027 | Opioid agonist | Agonistic activity on opioid receptors |

| Bifunctional Compounds | Pain management | Dual action on pain pathways |

4. Case Studies and Research Findings

Several studies have investigated the biological activity of peptides similar to this compound:

- Study on Antifungal Peptides : A study reported that tryptic hydrolysates from Bacillus subtilis exhibited significant antifungal activity against common molds, indicating a potential application for similar peptides in food preservation .

- Conformational Stability Research : Research highlighted that peptides with specific configurations (like Boc-Gly-Δ(Z/E)Phe) demonstrated enhanced stability and receptor binding, which could be extrapolated to understand the behavior of this compound .

5. Conclusion

This compound represents a versatile compound in peptide chemistry with promising biological activities. Its synthesis via established methods allows for the exploration of its conformational properties and potential applications in drug development and therapeutic interventions. Continued research is essential to fully elucidate its mechanisms and enhance its utility in medical science.

Eigenschaften

IUPAC Name |

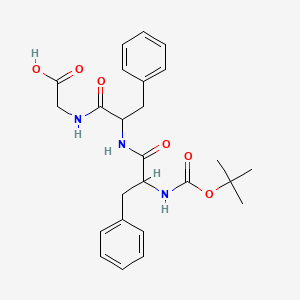

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(22(31)26-16-21(29)30)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBXRIGCBKNSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407800 | |

| Record name | Boc-Phe-Phe-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82816-76-0 | |

| Record name | Boc-Phe-Phe-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.